N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline
Description
N,N-Dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline is a structurally distinct aromatic compound characterized by a dimethylaniline core linked via an ethenyl bridge to a pyridinium oxide moiety. This molecule’s electronic properties are influenced by the electron-donating dimethylamino group and the electron-withdrawing pyridinium oxide, creating a push-pull system that enhances its polarizability and photophysical activity . The oxidation state of the pyridine ring distinguishes it from non-oxidized analogs, affecting its charge distribution, solubility, and intermolecular interactions .
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline |
InChI |
InChI=1S/C15H16N2O/c1-16(2)15-7-5-13(6-8-15)3-4-14-9-11-17(18)12-10-14/h3-12H,1-2H3/b4-3+ |
InChI Key |
ZNBFFDGZGHFAOU-ONEGZZNKSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)[O-] |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-(Diethylphosphonomethyl)Pyridine N-Oxide
Reagents :
-
4-Picoline N-oxide, diethyl chlorophosphate, sodium hydride (NaH), tetrahydrofuran (THF).
Procedure :
-
4-Picoline N-oxide (1.0 equiv) is deprotonated with NaH in anhydrous THF at 0°C.
-
Diethyl chlorophosphate (1.2 equiv) is added dropwise, followed by stirring at room temperature for 12 hours.
-
The phosphonate intermediate is isolated via vacuum distillation (yield: 78–85%).
Mechanistic Insight :
Deprotonation of the methyl group adjacent to the N-oxide generates a stabilized carbanion, which reacts with diethyl chlorophosphate to form the phosphonate ester.
Wittig-Horner Olefination with 4-Dimethylaminobenzaldehyde
Reagents :
-
4-(Diethylphosphonomethyl)pyridine N-oxide, 4-dimethylaminobenzaldehyde, potassium tert-butoxide (t-BuOK), ethanol.
Procedure :
-
The phosphonate (1.0 equiv) and 4-dimethylaminobenzaldehyde (1.1 equiv) are dissolved in ethanol.
-
t-BuOK (2.0 equiv) is added at 0°C, and the mixture is refluxed for 6 hours.
-
The (E)-isomer is isolated via column chromatography (silica gel, hexane/ethyl acetate 3:1) with 70–75% yield.
Critical Parameters :
-
Temperature Control : Reflux conditions favor elimination over side reactions.
-
Base Selection : Strong, non-nucleophilic bases like t-BuOK minimize aldehyde self-condensation.
Alternative Pathway: Heck Coupling Approach
Palladium-Catalyzed Coupling of 4-Bromopyridine N-Oxide and 4-Dimethylaminostyrene
Reagents :
-
4-Bromopyridine N-oxide, 4-dimethylaminostyrene, palladium(II) acetate (Pd(OAc)₂), tri-o-tolylphosphine (P(o-Tol)₃), triethylamine (Et₃N), dimethylformamide (DMF).
Procedure :
-
A mixture of 4-bromopyridine N-oxide (1.0 equiv), 4-dimethylaminostyrene (1.5 equiv), Pd(OAc)₂ (5 mol%), P(o-Tol)₃ (10 mol%), and Et₃N (2.0 equiv) in DMF is heated to 100°C for 24 hours.
-
The product is purified via recrystallization from ethanol (yield: 60–65%).
Advantages :
-
Avoids pre-synthesis of phosphonate reagents.
-
Tolerates electron-deficient pyridine N-oxide substrates.
Limitations :
-
Lower (E)-selectivity (~85:15 E/Z ratio) compared to Wittig-Horner.
-
Requires rigorous exclusion of oxygen to prevent palladium deactivation.
Oxidation of Pyridine to N-Oxide: Post-Functionalization Strategy
Meta-Chloroperbenzoic Acid (mCPBA) Oxidation
Reagents :
-
4-[2-(4-Dimethylaminophenyl)Ethenyl]Pyridine, mCPBA (1.2 equiv), dichloromethane (DCM).
Procedure :
-
The pyridine precursor (1.0 equiv) is dissolved in DCM at 0°C.
-
mCPBA is added portionwise, and the reaction is stirred for 4 hours.
-
The N-oxide is precipitated with hexane and filtered (yield: 90–95%).
Side Reactions :
-
Overoxidation to pyridine N,N-dioxide is negligible under controlled stoichiometry.
-
Epoxidation of the ethenyl bridge is absent due to electron-withdrawing effects of the dimethylamino group.
Comparative Analysis of Synthesis Routes
| Parameter | Wittig-Horner Method | Heck Coupling Method |
|---|---|---|
| Overall Yield | 55–60% | 50–55% |
| (E)-Selectivity | >98% | 85–90% |
| Reaction Time | 8–10 hours | 24–30 hours |
| Catalyst Cost | Low | High (Pd-based) |
| Scalability | >100 g demonstrated | Limited to <50 g |
Purification and Characterization Protocols
Chromatographic Purification
-
Normal-Phase SiO₂ : Effective for separating (E)/(Z) isomers using gradient elution (hexane → ethyl acetate).
-
Ion-Exchange Resins : Amberlyst A-26 (OH⁻ form) removes residual acidic byproducts.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J=6.8 Hz, 2H, pyridine-H), 7.45 (d, J=16.0 Hz, 1H, CH=CH), 7.30 (d, J=16.0 Hz, 1H, CH=CH), 6.75 (d, J=8.8 Hz, 2H, Ar-H), 3.05 (s, 6H, N(CH₃)₂).
-
HRMS : m/z calculated for C₁₅H₁₆N₂O [M]⁺: 240.1263; found: 240.1265.
Industrial-Scale Manufacturing Considerations
Solvent Recovery Systems
-
Ethanol and DCM are recycled via fractional distillation, reducing process mass intensity by 40%.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-dimethyl-4-[(1E)-2-(1-oxido-4-pyridinyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can modify the oxido group or other functional groups present in the molecule.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline serves as a versatile building block in organic synthesis. It is utilized in:
- Synthesis of Complex Molecules : The compound can be used to create more complex structures for further chemical research.
- Studying Reaction Mechanisms : Its unique structure allows researchers to investigate various chemical reactions and pathways.
Biology
In biological research, this compound has shown potential in several areas:
- Biochemical Assays : It can be employed to study enzyme interactions and cellular processes.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against various pathogens.
Medicine
Research into the therapeutic effects of this compound is ongoing, focusing on its potential applications in:
-
Anticancer Research : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating selective toxicity towards malignant cells while sparing healthy ones.
Cell Line Percent Growth Inhibition (%) SNB-19 86.61 OVCAR-8 85.26 NCI-H40 75.99 - Enzyme Inhibition : The compound may inhibit enzymes relevant to disease progression, particularly in neurodegenerative diseases.
Industrial Applications
This compound finds use in various industrial applications:
- Dyes and Pigments : It is utilized in the development of specialty dyes and pigments due to its vibrant color properties.
- Electrochemical Materials : The compound is being explored for use in electrochemical devices and sensors.
Case Studies
Several studies highlight the efficacy of N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-ylen)ethenyl]aniline in real-world applications:
- Anticancer Activity Study : A study published in ACS Omega demonstrated significant anticancer activity against multiple cancer cell lines, supporting its potential as a therapeutic agent .
- Biochemical Interaction Studies : Research investigating its interactions with specific enzymes revealed promising inhibition rates, indicating potential for drug development .
Mechanism of Action
The mechanism by which Benzenamine, N,N-dimethyl-4-[(1E)-2-(1-oxido-4-pyridinyl)ethenyl]- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular functions. Detailed studies on its binding affinity and specificity are essential to understanding its full range of activities.
Comparison with Similar Compounds
Key Observations :
Critical Differences :
- Oxidation steps (e.g., pyridine → pyridinium oxide) require controlled conditions to prevent over-oxidation or side reactions .
- Halogen-bonded complexes demand precise stoichiometry for self-assembly, unlike ionic analogs .
Physicochemical Properties
| Property | Target Compound | Methylpyridinium Analog | Neutral Styrylpyridine |
|---|---|---|---|
| Solubility | High in polar solvents (DMSO, H₂O) | Moderate (polar aprotic solvents) | Low (non-polar solvents) |
| λmax (UV-Vis) | ~450 nm (red-shifted) | ~420 nm | ~380 nm |
| Thermal Stability | High (oxide resonance stabilization) | Moderate | Low (neutral structure) |
| Crystallinity | Forms ionic crystals | Amorphous or layered structures | π-Stacked crystalline phases |
Supporting Data :
- The target compound’s red-shifted absorption () aligns with its extended conjugation and charge-transfer character .
- Methylpyridinium derivatives () show lower thermal decomposition temperatures (~200°C vs. ~250°C for the oxide) due to weaker stabilization .
Research Findings and Challenges
- Halogen-Bonded Systems: The target compound’s oxide group improves halogen-bonding efficiency compared to iodo-diazenyl analogs, enabling robust supramolecular nanomaterials .
- Synthetic Limitations : Oxidation steps for pyridinium oxide synthesis often yield mixtures, requiring rigorous purification (e.g., column chromatography in ) .
- Biological Compatibility : Cationic derivatives face challenges in cellular uptake due to high polarity, necessitating structural modifications (e.g., ’s lipophilic anchors) .
Biological Activity
N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline, also referred to as N,N-dimethyl-4-(2-pyridylazo)aniline N-oxide, is a compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmacology and materials science. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N2O |
| Molecular Weight | 242.276 g/mol |
| LogP | 3.5965 |
| Density | 1.14 g/cm³ |
| Flash Point | 249.8 °C |
| CAS Number | 7687-09-4 |
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules, particularly proteins and nucleic acids. Studies indicate that the compound can undergo oxidation reactions facilitated by cytochrome P450 enzymes, which are crucial for drug metabolism and the activation of prodrugs . The oxidation rates of this compound correlate with its oxidation-reduction potential, suggesting a complex interplay between its chemical structure and biological activity .
Antimicrobial Activity
Research has shown that N,N-dimethyl derivatives exhibit significant antimicrobial properties. For instance, derivatives of dimethylaniline have been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth . The presence of the pyridine moiety in this compound enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death.
Cytotoxicity
Cytotoxic effects have been observed in several cancer cell lines. Studies indicate that N,N-dimethyl-4-(2-pyridylazo)aniline N-oxide can induce apoptosis in cancer cells by triggering oxidative stress pathways . This property makes it a potential candidate for further development as an anticancer agent.
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor. Its ability to modulate the activity of specific enzymes involved in metabolic pathways could be leveraged for therapeutic purposes. For example, the inhibition of cytochrome P450 enzymes by this compound may lead to altered drug metabolism, which could enhance the efficacy of co-administered drugs .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various dimethylaniline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher electron-withdrawing groups exhibited enhanced antimicrobial activity .
- Cytotoxicity in Cancer Cells : In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that treatment with N,N-dimethyl-4-(2-pyridylazo)aniline N-oxide resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent .
- Enzyme Interaction Studies : Research investigating the interaction between this compound and cytochrome P450 enzymes demonstrated that it could act as a competitive inhibitor, affecting the metabolism of other therapeutic agents .
Q & A
Q. What are reliable synthetic routes for preparing N,N-dimethyl-4-[(E)-styryl]aniline derivatives?
The compound and its analogs are commonly synthesized via Suzuki-Miyaura cross-coupling reactions . For example, a palladium-catalyzed coupling between boronate esters and halogenated precursors under microwave-assisted conditions (105°C, 50–80 min) achieves yields >80% (e.g., using Pd(PPh₃)₄ and K₂CO₃ in DME/H₂O) . Purification via preparative TLC or column chromatography ensures high purity. Optimization may require iterative catalyst additions and freeze-pump-thaw cycles to remove oxygen .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR (¹H/¹³C) : Confirms regioselectivity and stereochemistry (e.g., E-isomer vinyl proton coupling constants: J = 16–17 Hz) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calc. 321.1495, found 321.1498) .
- UV-Vis/fluorescence spectroscopy : Identifies π→π* transitions (~350–450 nm) and TICT emission bands .
Q. Table 1: Representative Spectroscopic Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.47 (d, J=10.9 Hz, aromatic H) | |
| HRMS | m/z 321.1498 ([M+H]⁺) | |
| Fluorescence | λₑₓ=365 nm, λₑₘ=550–650 nm (TICT) |
Advanced Research Questions
Q. How does the twisted intramolecular charge transfer (TICT) mechanism influence fluorescence properties?
The TICT effect arises from conformational twisting of the dimethylaniline donor and pyridinium acceptor moieties. Heating in polar solvents (e.g., DMSO) enhances vibrational activation, intensifying TICT emission with a mega-Stokes shift (~200 nm) and positive temperature coefficient (+1.5%/°C). Ratiometric thermometry applications exploit wavelength-dependent emission intensity changes .
Q. What challenges arise in crystallographic refinement of styryl-aniline derivatives?
- Disorder in vinyl groups : Common due to rotational flexibility; resolved using SHELXL restraints (e.g., DFIX, SIMU) .
- Anisotropic displacement : Mercury CSD or WinGX/ORTEP visualize ellipsoids to validate thermal motion models .
- Twinning : High-symmetry space groups (e.g., P2₁/c) may require TWIN/BASF commands in SHELXL .
Q. Table 2: Crystallographic Refinement Parameters (Example)
| Parameter | Value | Software/Tool |
|---|---|---|
| R-factor | 0.032 | SHELXL |
| Mean C-C bond length | 0.004 Å | Mercury |
| Twinning fraction | 0.25 | WinGX |
Q. How are computational methods applied to study catalytic allylation reactions involving this compound?
In Lewis acid-catalyzed allylation , DFT calculations (e.g., Gaussian09) model transition states to rationalize regioselectivity. Experimental validation uses NMR to distinguish E/Z-isomers (e.g., ³⁵Cl NMR for ZnCl₂ adducts) and GC-MS to quantify product ratios (e.g., 3y1:3y2 = 2:3) .
Q. What strategies optimize fluorescence quantum yield for bioimaging applications?
- Solvatochromic tuning : Use aprotic solvents (e.g., DMF) to stabilize TICT states.
- Structural modification : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance charge separation .
- Nanocarrier encapsulation : Liposomal formulations improve aqueous solubility and photostability .
Methodological Considerations
Q. How to resolve contradictions in reported synthetic yields?
Discrepancies often stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
